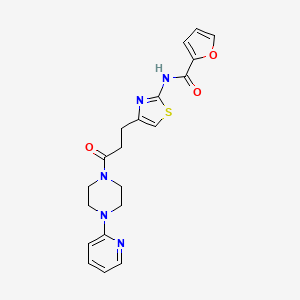

N-(4-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3S/c26-18(25-11-9-24(10-12-25)17-5-1-2-8-21-17)7-6-15-14-29-20(22-15)23-19(27)16-4-3-13-28-16/h1-5,8,13-14H,6-7,9-12H2,(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMNCMXHBJZSTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide typically involves multi-step reactionsThe reaction conditions often require the use of organic solvents such as ethanol or toluene, and catalysts like trimethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Molecular Formula

- C : 19

- H : 22

- N : 4

- O : 3

- S : 1

Molecular Weight

The molecular weight of N-(4-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide is approximately 424.5 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazole and pyridine have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

Case Study: Thiazole Derivatives

A study demonstrated that thiazole derivatives with similar structures had IC50 values indicating effective cytotoxicity against various cancer cell lines, suggesting that modifications to the thiazole ring could enhance anticancer activity .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial properties. Compounds containing thiazole and furan moieties have been reported to exhibit activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Testing

Research has shown that certain thiazole-containing compounds displayed minimal inhibitory concentrations (MICs) in the range of 0.015 mg/mL against S. aureus, indicating their potential as effective antimicrobial agents .

Neuropharmacological Applications

The piperazine ring in the compound is known for its role in neuropharmacology. Compounds with piperazine derivatives have been explored for their effects on neurotransmitter systems, particularly in the treatment of anxiety and depression.

Case Study: Piperazine Derivatives

Investigations into piperazine derivatives have revealed their efficacy as serotonin receptor modulators, which could be beneficial in developing treatments for mood disorders .

Mechanism of Action

The mechanism of action of N-(4-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on bacterial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Key Observations :

- The target compound’s thiazole-furanamide scaffold distinguishes it from Lecozotan’s benzamide-pyridine framework . Thiazoles are associated with antimicrobial and kinase-inhibitory activity, while benzamides are common in CNS-targeting drugs.

- Unlike the chloro-benzofuran derivative (CAS 931618-00-7) , the target lacks halogen substituents, which may reduce cytotoxicity but also limit hydrophobic interactions with certain targets.

Pharmacological and Functional Insights

Receptor Affinity and Selectivity

- Lecozotan Hydrochloride: As a 5-HT1A antagonist, its 4-cyano and benzodioxin groups are critical for high receptor affinity and selectivity .

- Antimicrobial Analogs : The chloro-benzofuran compound (CAS 931618-00-7) highlights the role of halogenation in enhancing antimicrobial activity. The absence of such groups in the target compound suggests a divergent therapeutic focus.

Metabolic Stability

- Piperazine-containing compounds like Lecozotan often exhibit improved metabolic stability due to reduced cytochrome P450 interactions .

Biological Activity

N-(4-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 421.5 g/mol. The compound features a complex structure that includes a furan ring, thiazole, and piperazine moieties, which are known to contribute to various biological activities.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:

- Antibacterial Activity : The compound shows promising antibacterial properties against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM for various strains. The mechanism likely involves the inhibition of protein synthesis and nucleic acid production, leading to bactericidal effects .

- Antifungal Potential : It has been noted for its antifungal activity, particularly against biofilms formed by Candida species. The compound demonstrated a significant reduction in biofilm formation, outperforming traditional antifungal agents like fluconazole .

- Histone Demethylase Inhibition : Structural analogs have been identified as inhibitors of JmjC histone demethylases, which play critical roles in epigenetic regulation. These compounds bind to the active site of the enzyme, potentially affecting gene expression and cellular processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the efficacy and potential applications of this compound.

Table 1: Biological Activity Summary

| Activity | Target Organism | MIC (μM) | Mechanism |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| Antibacterial | Enterococcus faecalis | 62.5 - 125 | Inhibition of nucleic acid synthesis |

| Antifungal | Candida albicans | Not specified | Biofilm inhibition |

| Histone Demethylase | KDM4B | IC50 < 10 | Competitive inhibition at the active site |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(4-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide and its analogues?

- Methodology :

-

Coupling Reactions : Amide bond formation via activation of carboxylic acids (e.g., using HATU or EDCI) with amines, as demonstrated in the synthesis of structurally similar thiazole-carboxamides .

-

Functional Group Compatibility : The thiazole and piperazine moieties require protection during synthesis. For example, tert-butyloxycarbonyl (Boc) groups are often used to protect amines, followed by deprotection under acidic conditions .

-

Yield Optimization : Solvent selection (e.g., DMF or CHCl₃) and temperature control (e.g., reflux at 80–100°C) significantly impact reaction efficiency. Yields for analogous compounds range from 6% to 85%, depending on steric and electronic factors .

- Data Table : Synthesis Conditions for Analogous Thiazole Derivatives

| Compound ID | Method | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 58 | A | DMF | 80 | 39 | 98 |

| 59 | A | DMF | 80 | 6 | 99 |

| 13 | B | CHCl₃ | 25 | 85 | >95 |

| Source: |

Q. How are structural and purity analyses performed for this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry. For example, thiazole protons resonate at δ 7.2–8.1 ppm, while piperazine signals appear as broad singlets (δ 2.6–3.5 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry ensures purity (>95%) and verifies molecular ions (e.g., m/z 591.68 for a related compound) .

- Melting Point Analysis : Used to assess crystallinity; discrepancies >2°C from literature values indicate impurities .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for structurally similar compounds?

- Methodology :

-

SAR Studies : Systematic variation of substituents (e.g., halogen vs. methoxy groups on phenyl rings) clarifies pharmacophore contributions. For example, 5-iodo substitution in benzofuran derivatives enhances D3 receptor affinity (Ki < 10 nM) .

-

Data Normalization : Account for assay variability (e.g., cell line differences) by benchmarking against positive controls (e.g., risperidone for receptor binding assays) .

-

Computational Validation : Molecular docking (e.g., using AutoDock Vina) identifies key interactions, such as hydrogen bonding with Ser196 in the D3 receptor .

- Example Contradiction :

-

Compound 13 (85% yield) showed higher receptor affinity than 59 (6% yield), despite similar structural motifs. This highlights the impact of synthetic impurities on bioactivity .

Q. What strategies improve enantioselectivity in asymmetric synthesis of piperazine-containing derivatives?

- Methodology :

- Chiral Catalysts : Use of (R)-BINAP or Jacobsen’s catalyst for enantioselective alkylation (e.g., ee > 90% achieved for D3 antagonists) .

- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, with retention time differences ≥1.5 min indicating successful resolution .

- Dynamic Kinetic Resolution : Combine racemization and selective crystallization for scalable production .

Q. How can computational tools streamline reaction optimization for this compound?

- Methodology :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates, reducing trial-and-error experimentation .

- Machine Learning : Train models on existing reaction data (e.g., solvent, catalyst, yield) to predict optimal conditions for novel analogues .

- In Silico ADMET : Predict metabolic stability (e.g., cytochrome P450 interactions) to prioritize compounds with favorable pharmacokinetics .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.